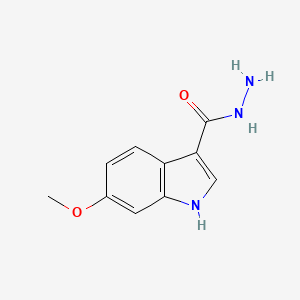![molecular formula C14H18N2O3 B13686916 1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone](/img/structure/B13686916.png)
1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone is a compound that features a pyrrolidine ring substituted with a carbobenzoxy (Cbz) protected amino group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the synthesis of peptides and other biologically active molecules.
Vorbereitungsmethoden
The synthesis of 1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone typically involves the protection of the amino group on the pyrrolidine ring with a carbobenzoxy group. One common method involves the reaction of 3-amino-1-pyrrolidine with benzyl chloroformate (Cbz-Cl) under basic conditions to form the Cbz-protected amine. This intermediate can then be reacted with ethanoyl chloride to yield the final product .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high efficiency and consistency .
Analyse Chemischer Reaktionen
1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for deprotection, acids like hydrochloric acid (HCl) for hydrolysis, and various organic solvents such as dichloromethane (DCM) and methanol (MeOH) .
Wissenschaftliche Forschungsanwendungen
1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone involves its interaction with biological targets through its amino and carbonyl functional groups. The Cbz-protected amino group can be deprotected under physiological conditions, allowing the free amine to interact with enzymes, receptors, or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone can be compared with other similar compounds such as:
1-[3-(Boc-amino)-1-pyrrolidinyl]ethanone: This compound features a tert-butoxycarbonyl (Boc) protecting group instead of a Cbz group.
1-[3-(Fmoc-amino)-1-pyrrolidinyl]ethanone: This compound has a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.
The uniqueness of this compound lies in its stability under both acidic and basic conditions, making it a versatile intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C14H18N2O3 |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
benzyl N-(1-acetylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)16-8-7-13(9-16)15-14(18)19-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,15,18) |
InChI-Schlüssel |
UQIJFGLONSTWHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13686840.png)


![(3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B13686848.png)
![1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid](/img/structure/B13686855.png)

![4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole](/img/structure/B13686878.png)






